methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate
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Overview
Description
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate typically involves multiple steps, including the formation of the indole ring, the piperidine ring, and the ester group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the ester group is often formed via esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indol-1-ylacetate: Shares the indole moiety but lacks the piperidine ring.
1-(1H-Indol-1-ylacetyl)piperidine: Lacks the ester group but contains the indole and piperidine rings.
Uniqueness
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate’s unique combination of the indole moiety, piperidine ring, and ester group provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)12-14-6-9-19(10-7-14)17(21)13-20-11-8-15-4-2-3-5-16(15)20/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3 |
InChI Key |
HOBOBALWNYJYNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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